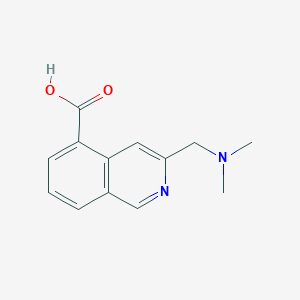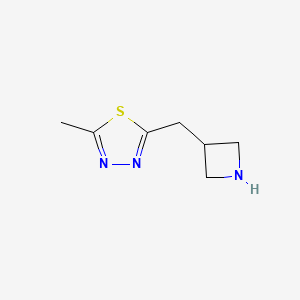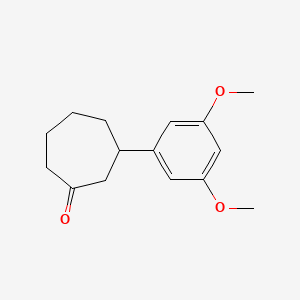
3-(3,5-Dimethoxyphenyl)cycloheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethoxyphenyl)cycloheptan-1-one is an organic compound with the molecular formula C15H20O3 It is a derivative of cycloheptanone, featuring a 3,5-dimethoxyphenyl group attached to the cycloheptanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)cycloheptan-1-one typically involves the reaction of 3,5-dimethoxybenzaldehyde with cycloheptanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dimethoxyphenyl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(3,5-Dimethoxyphenyl)cycloheptan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of gene expression related to oxidative stress and cell death . The compound’s ability to deplete glutathione levels and upregulate genes involved in glutathione metabolism, such as CHAC1, plays a crucial role in its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,5-Dimethoxyphenyl)heptan-1-one: A structurally similar compound with a heptanone backbone instead of a cycloheptanone ring.
3-(3,5-Dimethoxyphenyl)prop-2-en-1-one: Another related compound with a prop-2-en-1-one backbone.
Uniqueness
3-(3,5-Dimethoxyphenyl)cycloheptan-1-one is unique due to its cycloheptanone ring structure, which imparts distinct chemical and biological properties compared to its linear or aromatic counterparts. Its ability to modulate gene expression and induce apoptosis through ROS generation sets it apart from similar compounds.
Propriétés
Formule moléculaire |
C15H20O3 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
3-(3,5-dimethoxyphenyl)cycloheptan-1-one |
InChI |
InChI=1S/C15H20O3/c1-17-14-8-12(9-15(10-14)18-2)11-5-3-4-6-13(16)7-11/h8-11H,3-7H2,1-2H3 |
Clé InChI |
QBXMAKAKMTYYLA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C2CCCCC(=O)C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


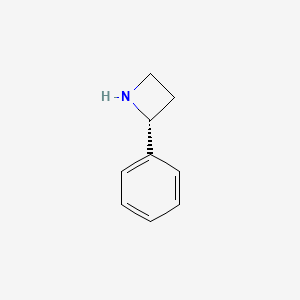
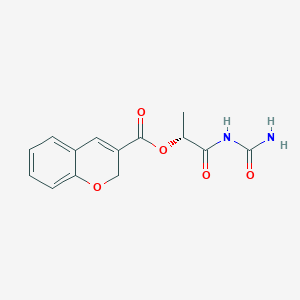
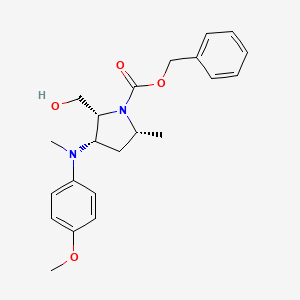
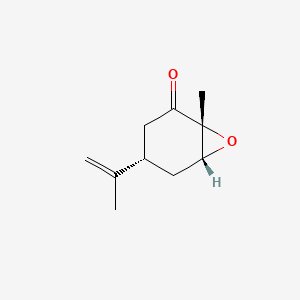

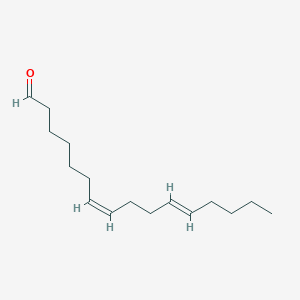
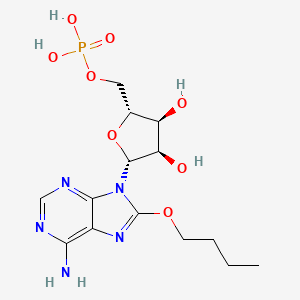

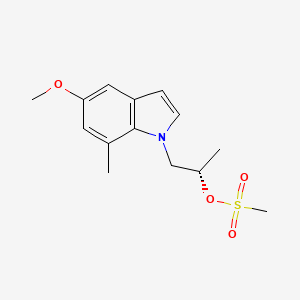
![Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12934014.png)
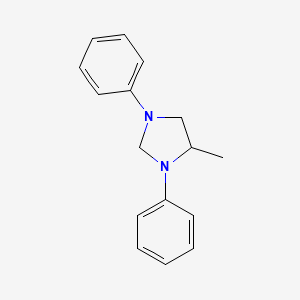
![4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)-1-(4-oxohex-5-yn-1-yl)pyridin-1-ium chloride](/img/structure/B12934025.png)
